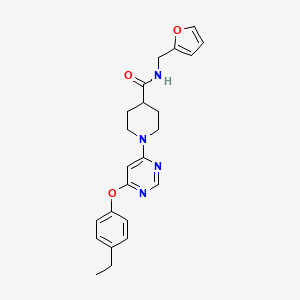

1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-2-17-5-7-19(8-6-17)30-22-14-21(25-16-26-22)27-11-9-18(10-12-27)23(28)24-15-20-4-3-13-29-20/h3-8,13-14,16,18H,2,9-12,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGZNSBAUGRQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in recent research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 444.6 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a furan group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H32N4O4 |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 1115999-17-1 |

Research indicates that this compound interacts primarily with calcium-sensing receptors and T1R1/T1R3 receptors. The binding to these receptors activates various biochemical pathways that enhance sensory perception, particularly related to taste (umami and kokumi) .

Biochemical Pathways

Upon activation of the calcium-sensing and T1R1/T1R3 receptors, the compound triggers several downstream signaling cascades that may influence cellular metabolism and gene expression. This interaction suggests potential therapeutic applications in enhancing taste perception or modulating metabolic processes.

Antimicrobial and Immunomodulatory Effects

Studies have highlighted the immunostimulating properties of piperidine-containing compounds similar to the one . For instance, derivatives have shown enhanced immune responses compared to standard immunomodulators like levamisole . This suggests that the compound may possess similar immunomodulatory effects.

Cellular Effects

The compound's influence on cell function has been noted in various studies. It is believed to impact cell signaling pathways significantly, potentially affecting lymphocyte subpopulation dynamics and overall immune response .

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

- Immunostimulation : A study demonstrated that certain piperidine derivatives exhibited superior immunostimulating activity compared to traditional drugs, indicating that modifications in the structure can enhance biological efficacy .

- Taste Enhancement : Research indicated that compounds activating T1R receptors could significantly enhance umami and kokumi taste perceptions, suggesting applications in food science and nutrition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Core Modifications: Piperidine-4-Carboxamide Derivatives

Functional Group Impact

- Furan-2-ylmethyl vs. Fluorinated Benzyl Groups: The furan-2-ylmethyl group in the target compound introduces an oxygen-containing heterocycle, which may improve solubility compared to the 4-fluorobenzyl group in . However, fluorinated benzyl groups (e.g., 4-fluorobenzyl) are known to enhance metabolic stability and target binding affinity in kinase inhibitors .

- Alkyl vs. In contrast, aromatic substituents (e.g., furan-2-ylmethyl) may engage in π-π stacking interactions with target proteins .

Comparison to Pharmacologically Active Analogs

- Capivasertib (AZD5363): A structurally related piperidine-4-carboxamide, capivasertib [(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide] is a clinical-stage AKT inhibitor. Unlike the target compound, capivasertib features a pyrrolo[2,3-d]pyrimidine core and a hydroxypropyl group, which are critical for its ATP-competitive binding .

- LIMK2 Inhibitors: describes a type I LIMK2 inhibitor (1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide), highlighting the importance of the pyrrolopyrimidine core for kinase selectivity. The target compound’s pyrimidine core may offer different binding modes due to the absence of a fused pyrrole ring .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:

The synthesis of this compound can be approached via multi-step coupling reactions. A plausible route involves:

Pyrimidine-piperidine coupling : React 4-chloro-6-(4-ethylphenoxy)pyrimidine with piperidine-4-carboxamide derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the pyrimidine-piperidine core .

Furanylation : Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, using furfurylamine as a starting material .

Purification : Isolate the product via column chromatography and confirm purity (>95%) using HPLC. Structural validation should employ H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize this compound’s structural integrity?

Answer:

A combination of analytical techniques is critical:

- NMR Spectroscopy : Assign peaks for the pyrimidine (δ 8.2–8.5 ppm), piperidine (δ 2.5–3.5 ppm), and furan (δ 6.2–7.4 ppm) moieties. Compare with reference spectra of analogous pyrimidine derivatives .

- Mass Spectrometry : Use HRMS to confirm the molecular ion ([M+H]) and rule out adducts.

- X-ray Crystallography (if crystals are obtainable): Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for related pyrimidine-amine structures .

Advanced: How can computational chemistry optimize its synthesis?

Answer:

Integrate quantum chemical calculations (e.g., DFT) to:

Predict reaction pathways : Identify low-energy intermediates and transition states for key steps like pyrimidine-piperidine coupling .

Screen solvents/reagents : Use COSMO-RS simulations to select solvents that maximize yield (e.g., dichloromethane vs. DMF) .

Validate mechanistic hypotheses : Compare computed IR spectra with experimental data to confirm intermediate formation.

Advanced: How to resolve contradictions in biological activity data?

Answer:

If conflicting bioactivity results arise (e.g., inconsistent IC values in enzyme assays):

Verify compound purity : Re-analyze via HPLC and LC-MS to exclude degradation products .

Control experimental variables : Standardize assay conditions (pH, temperature, solvent concentration).

Cross-validate with orthogonal assays : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinity.

Explore structural analogs : Synthesize derivatives to isolate pharmacophoric groups responsible for activity .

Basic: What safety protocols are essential during handling?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Modify substituents : Synthesize analogs with variations in the ethylphenoxy (e.g., methyl, propyl) or furan groups (e.g., thiophene replacement) .

Assay across targets : Test against related enzymes (e.g., kinases, cytochrome P450 isoforms) to identify selectivity profiles.

Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity.

Advanced: What strategies mitigate low yield in the final coupling step?

Answer:

- Optimize stoichiometry : Use a 1.2:1 molar ratio of pyrimidine to piperidine derivatives to drive the reaction .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.

- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .

Basic: How to assess its stability under experimental conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV/vis), and acidic/basic conditions. Monitor degradation via TLC or HPLC .

- Lyophilization : If unstable in solution, lyophilize and store at -20°C under argon.

Advanced: How to address discrepancies in NMR spectra?

Answer:

- Repeat under anhydrous conditions : Ensure solvents (e.g., DMSO-) are deuterated and free of moisture.

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals from the pyrimidine and piperidine rings .

- Compare with simulated spectra : Generate DFT-predicted NMR shifts for benchmarking .

Advanced: Can this compound serve as a precursor for radiolabeled probes?

Answer:

Yes, via:

Isotope incorporation : Introduce C or H at the ethylphenoxy group using labeled ethyl iodide.

Chelator conjugation : Attach DOTA or NOTA derivatives to the piperidine carboxamide for Ga or Cu labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.